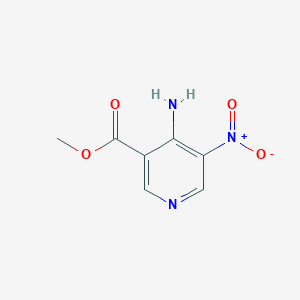

Methyl 4-amino-5-nitronicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-5-nitropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-14-7(11)4-2-9-3-5(6(4)8)10(12)13/h2-3H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLAPPOELAZAPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 4-amino-5-nitronicotinate (CAS 2091416-92-9): A Privileged Scaffold for Fused Heterocyclic Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex, drug-like architectures relies heavily on highly functionalized building blocks. Methyl 4-amino-5-nitronicotinate (CAS 2091416-92-9) has emerged as a critical precursor for the synthesis of bicyclic heterocycles, particularly imidazopyridines and pyridopyrazines[1]. By strategically positioning an electron-withdrawing nitro group adjacent to a primary amine on a pyridine core, this scaffold provides a highly reactive, chemoselective handle for downstream cyclization.

This technical guide provides an in-depth analysis of the physiochemical properties, structural logic, and self-validating synthetic protocols associated with Methyl 4-amino-5-nitronicotinate, designed for researchers and drug development professionals.

Chemical Identity & Physiochemical Profiling

Understanding the baseline parameters of a building block is critical for predicting its behavior in complex multi-step syntheses. The table below summarizes the core quantitative and structural data for Methyl 4-amino-5-nitronicotinate and its key chlorinated analog.

| Property | Value |

| Chemical Name | Methyl 4-amino-5-nitronicotinate |

| CAS Number | 2091416-92-9[1] |

| Molecular Formula | C7H7N3O4[1] |

| Molecular Weight | 197.15 g/mol [1] |

| SMILES String | O=C(OC)C1=CN=CC(=O)=C1N[1] |

| Storage Conditions | 2-8°C, sealed in dry, dark place[1] |

| Key Structural Analog | Methyl 4-amino-6-chloro-5-nitronicotinate (CAS: 2092721-53-2)[2] |

Structural Logic and Reactivity

The synthetic value of this molecule lies in its precise substitution pattern. The pyridine ring is inherently electron-deficient, a property further amplified by the C5 nitro group.

Fig 1. Structure-function logic of the 4-amino-5-nitronicotinate scaffold.

Synthetic Accessibility

Upstream Pathway

The synthesis of Methyl 4-amino-5-nitronicotinate typically originates from readily available nicotinic acid derivatives. The sequence relies on the sequential installation of the nitro group, activation of the C4 position, and subsequent nucleophilic aromatic substitution (SNAr) with ammonia.

Fig 2. Upstream synthetic pathway for Methyl 4-amino-5-nitronicotinate.

Downstream Derivatization: Unlocking Bicyclic Diversity

Once synthesized, the primary application of CAS 2091416-92-9 is its conversion into fused bicyclic systems. By reducing the nitro group to a secondary amine, chemists generate a 4,5-diaminopyridine intermediate. This intermediate is primed for condensation reactions to form imidazopyridines (via orthoesters) or pyridopyrazines (via 1,2-dicarbonyls).

Fig 3. Downstream derivatization into privileged heterocyclic scaffolds.

Self-Validating Experimental Protocols

To ensure reproducibility and high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. They include specific causality for reagent selection and In-Process Controls (IPCs).

Protocol 1: Chemoselective Catalytic Hydrogenation

Objective: Reduce the C5 nitro group to a primary amine without hydrogenolyzing the pyridine core or reducing the C3 methyl ester.

Causality & Expertise: The selection of 10% Pd/C under mild hydrogen pressure (1 atm) is highly specific. Harsher dissolving metal reductions (e.g., Fe/NH4Cl or SnCl2) can lead to complex workups with heavy metal emulsions and risk partial hydrolysis of the methyl ester. Pd/C offers a clean, self-validating reaction where the uptake of H

Step-by-Step Methodology:

-

Preparation: Charge a rigorously dried round-bottom flask with Methyl 4-amino-5-nitronicotinate (1.0 equiv) and anhydrous methanol (10 volumes).

-

Catalyst Addition: Under a continuous argon sweep, carefully add 10% Pd/C (0.1 equiv by weight). Safety Note: Pd/C is highly pyrophoric when dry; the argon blanket prevents premature ignition upon contact with methanol vapors.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas (repeat 3x). Maintain a static H

atmosphere using a double-layered balloon. -

In-Process Control (IPC): Stir vigorously at 25°C. Monitor via LC-MS every 2 hours. The reaction is self-validating: the disappearance of the bright yellow starting material color to a pale/colorless solution indicates the consumption of the nitroaromatic chromophore.

-

Workup: Upon completion (typically 4-6 hours), filter the suspension through a tightly packed Celite pad. Wash the cake with excess methanol. Critical: Do not allow the filter cake to run dry under vacuum.

-

Isolation: Concentrate the filtrate under reduced pressure (≤40°C) to yield Methyl 4,5-diaminonicotinate. Store under argon at -20°C to prevent oxidative degradation.

Protocol 2: Orthoester-Mediated Cyclization to Imidazopyridine

Objective: Construct the fused imidazole ring utilizing the newly formed 4,5-diamine.

Causality & Expertise: Triethyl orthoformate acts as both the solvent and the electrophilic one-carbon source. Using an orthoester instead of formic acid prevents the formation of water, which could hydrolyze the C3 methyl ester. The addition of catalytic p-Toluenesulfonic acid (pTSA) accelerates the formation of the intermediate formamidine, drastically lowering the activation energy for the subsequent intramolecular cyclization.

Step-by-Step Methodology:

-

Preparation: Dissolve the crude Methyl 4,5-diaminonicotinate (1.0 equiv) in triethyl orthoformate (10 volumes).

-

Catalysis: Add anhydrous pTSA (0.05 equiv).

-

Cyclization: Equip the flask with a Dean-Stark trap or a short-path distillation head. Heat the mixture to 140°C.

-

In-Process Control (IPC): The reaction is driven by Le Chatelier's principle. The continuous distillation of ethanol (a byproduct of the orthoester condensation) physically validates the forward progress of the cyclization. Monitor by TLC (10% MeOH in DCM) until the diamine is fully consumed (approx. 3 hours).

-

Workup: Cool the reaction to room temperature. Concentrate the remaining orthoformate under high vacuum.

-

Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 0-5% MeOH in DCM) to afford the pure imidazopyridine carboxylate derivative.

References

Sources

Comprehensive Technical Guide on 4-Amino-5-nitro-3-pyridinecarboxylic Acid Methyl Ester Derivatives: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

The compound 4-amino-5-nitro-3-pyridinecarboxylic acid methyl ester (Methyl 4-amino-5-nitronicotinate, CAS 2091416-92-9) serves as a highly specialized, advanced building block in modern medicinal chemistry. Its unique substitution pattern provides a rigid, functionalized scaffold that is primarily utilized to synthesize complex fused heterocycles, most notably imidazo[4,5-c]pyridines . These fused systems are critical bioisosteres of purines and benzimidazoles, making them indispensable in the development of ATP-competitive kinase inhibitors, antiviral agents, and targeted oncological therapeutics.

This whitepaper dissects the electronic topology of this scaffold, details the causality behind its derivatization protocols, and outlines the pharmacological pathways of its downstream active pharmaceutical ingredients (APIs).

Electronic Topology and Scaffold Reactivity

The reactivity of methyl 4-amino-5-nitronicotinate is governed by a highly polarized, "push-pull"

-

Electron Withdrawal (-M, -I): The pyridine nitrogen (N1), the 5-nitro group, and the 3-methyl ester group exert strong mesomeric and inductive electron-withdrawing effects, severely deactivating the ring toward electrophilic aromatic substitution.

-

Electron Donation (+M): The 4-amino group acts as a strong mesomeric donor, pushing electron density back into the ring.

When the 5-nitro group is reduced to an amine, the resulting methyl 4,5-diaminonicotinate intermediate exhibits profound electronic asymmetry. The newly formed 5-amino group is meta to both the pyridine nitrogen and the ester, making it relatively electron-rich and highly nucleophilic. Conversely, the 4-amino group is para to the pyridine nitrogen and ortho to the ester, rendering it electronically deactivated and sterically hindered. This disparity is the fundamental driver for the regioselectivity observed in subsequent cyclocondensation reactions .

Self-Validating Experimental Protocols

The transformation of the core scaffold into a bioactive API requires a sequence of highly controlled, chemoselective reactions. The following protocols are designed as self-validating systems, ensuring that thermodynamic driving forces and kinetic controls are optimized.

Chemoselective Nitro Reduction

Causality: The 5-nitro group must be reduced to an amine to yield methyl 4,5-diaminonicotinate (CAS 1547007-21-5) . This must be achieved without hydrogenolyzing the methyl ester or reducing the pyridine ring. Palladium on carbon (Pd/C) under mild hydrogen pressure is the optimal catalyst. Methanol is selected as the solvent because it solubilizes the starting material and facilitates the necessary proton transfers during the reduction of the nitro group, while its polarity prevents catalyst poisoning by the basic pyridine nitrogen.

Step-by-Step Methodology:

-

Charge a flame-dried round-bottom flask with 4-amino-5-nitro-3-pyridinecarboxylic acid methyl ester (1.0 eq) and anhydrous methanol (0.1 M concentration).

-

Carefully add 10% Pd/C (0.1 eq by weight) under a continuous stream of argon to prevent autoignition of the catalyst.

-

Evacuate the flask under vacuum and backfill with hydrogen gas (1 atm) using a balloon. Repeat this purge cycle three times.

-

Stir the suspension vigorously at 25°C for 4–6 hours. Validation: Monitor via LC-MS until the mass corresponding to the nitro starting material is completely consumed.

-

Filter the reaction mixture through a tightly packed pad of Celite to safely remove the palladium catalyst, washing the filter cake with excess methanol.

-

Concentrate the filtrate in vacuo to afford methyl 4,5-diaminonicotinate as a crystalline solid.

Regioselective Cyclocondensation

Causality: To construct the imidazo[4,5-c]pyridine core, a one-carbon electrophile is required. Triethyl orthoformate acts as both the reagent and the solvent. The addition of catalytic p-toluenesulfonic acid (pTSA) generates a highly electrophilic dialkoxycarbenium ion. Due to the electronic asymmetry discussed in Section 2, the more nucleophilic 5-amino group attacks the carbenium ion first. This is followed by an intramolecular attack by the 4-amino group and the elimination of ethanol, driven thermodynamically by the aromatization of the newly formed imidazole ring .

Step-by-Step Methodology:

-

Suspend methyl 4,5-diaminonicotinate (1.0 eq) in neat triethyl orthoformate (10.0 eq).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

-

Equip the flask with a reflux condenser and heat the mixture to 120°C for 8–12 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to 0°C in an ice bath to induce precipitation of the cyclized product.

-

Filter the precipitate and wash extensively with cold diethyl ether to remove residual orthoformate and pTSA.

-

Dry under high vacuum to yield methyl 1H-imidazo[4,5-c]pyridine-7-carboxylate.

Ester Saponification and Amidation

Causality: The methyl ester functions as a protecting group during cyclization. To optimize the target molecule for kinase binding (specifically targeting the solvent-exposed channel of the kinase hinge region), the ester is converted to a functionalized amide. Saponification with LiOH is utilized over NaOH/KOH because the lithium cation coordinates with the carboxylate, preventing unwanted degradation of the electron-deficient imidazopyridine core. HATU is deployed for the subsequent coupling due to its superior efficiency in forming amides from unreactive, heteroaromatic carboxylic acids.

Step-by-Step Methodology:

-

Dissolve the methyl 1H-imidazo[4,5-c]pyridine-7-carboxylate in a 3:1 mixture of THF/MeOH.

-

Add 2.0 M aqueous LiOH (3.0 eq) and stir at 25°C for 3 hours.

-

Validation: Acidify the mixture dropwise with 1.0 M HCl to exactly pH 4 to precipitate the zwitterionic carboxylic acid. Filter and dry thoroughly.

-

Dissolve the resulting acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to generate the active ester intermediate.

-

Add the desired primary or secondary amine (1.2 eq) and stir for 12 hours at room temperature.

-

Quench with water, extract with ethyl acetate, and purify the organic layer via reverse-phase HPLC to isolate the final API.

Synthetic workflow from methyl 4-amino-5-nitronicotinate to imidazo[4,5-c]pyridine API derivatives.

Quantitative Reaction Parameters

The following table summarizes the validated quantitative data for the transformation of the 4-amino-5-nitro-3-pyridinecarboxylic acid methyl ester scaffold into its downstream derivatives.

| Derivative / Intermediate | Reaction Step | Reagents & Solvents | Temp (°C) | Time (h) | Typical Yield (%) |

| Methyl 4,5-diaminonicotinate | Nitro Reduction | H₂, 10% Pd/C, MeOH | 25 | 4–6 | 85–92 |

| Imidazo[4,5-c]pyridine-7-carboxylate | Cyclocondensation | HC(OEt)₃, cat. pTSA | 120 | 8–12 | 75–82 |

| Imidazo[4,5-c]pyridine-7-carboxylic acid | Saponification | LiOH (aq), THF/MeOH | 25 | 2–4 | >95 |

| Imidazo[4,5-c]pyridine-7-carboxamide | Amidation | R-NH₂, HATU, DIPEA, DMF | 25 | 12–16 | 65–80 |

Pharmacological Applications and Mechanism of Action

Derivatives synthesized from the 4-amino-5-nitro-3-pyridinecarboxylic acid methyl ester scaffold are highly prized in oncology and virology. The resulting imidazo[4,5-c]pyridine core acts as an ATP-competitive inhibitor.

Mechanistically, the pyridine nitrogen of the imidazo[4,5-c]pyridine system acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region. Concurrently, the amide substituent at the C7 position (derived from the original methyl ester) projects outward into the solvent-exposed channel or adjacent hydrophobic specificity pockets. This dual-interaction model allows researchers to achieve high kinome selectivity, effectively shutting down aberrant phosphorylation cascades (such as the JAK/STAT or CDK pathways) and inducing apoptosis in malignant cells .

Mechanism of action for imidazo[4,5-c]pyridine derivatives acting as ATP-competitive inhibitors.

References

-

Caron S, Do NM, McDermott RE, Bahmanyar S. "Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine." Organic Process Research & Development (ACS Publications), 2006. URL: [Link]

-

Temple C Jr, Rose JD, Comber RN, Rener GA. "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines." Journal of Medicinal Chemistry (PubMed), 1987. URL: [Link]

Solubility Profile and Dissolution Kinetics of Methyl 4-amino-5-nitronicotinate in Organic Solvents

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper

Executive Summary

Methyl 4-amino-5-nitronicotinate (CAS: 2091416-92-9) is a highly functionalized heterocyclic building block critical to the synthesis of advanced pharmaceutical intermediates and agrochemicals[1]. Structurally, it features a pyridine core substituted with a primary amine, a strongly electron-withdrawing nitro group, and a methyl ester[2].

For process chemists, the primary challenge in scaling reactions involving this compound lies in its complex solubility profile. This whitepaper provides a mechanistic analysis of its solvation behavior, a comparative solubility matrix, and validated experimental protocols for determining thermodynamic solubility and executing purification workflows.

Mechanistic Analysis of Solvation (Causality & Logic)

To predict and manipulate the solubility of Methyl 4-amino-5-nitronicotinate, one must understand the intermolecular forces governing its solid-state chemistry.

The Push-Pull Electronic System and Lattice Energy

The juxtaposition of the electron-donating 4-amino group and the electron-withdrawing 5-nitro group creates a strong "push-pull" electronic dipole across the planar pyridine ring[3]. This highly polarized state facilitates robust intermolecular hydrogen bonding:

-

Hydrogen Bond Donors: The primary amine (-NH₂) provides two active protons.

-

Hydrogen Bond Acceptors: The nitro group (-NO₂), the ester carbonyl (-C=O), and the pyridine nitrogen all act as strong acceptors.

This dense network of hydrogen bonds results in a high crystal lattice energy. Consequently, the compound resists dissolution in solvents that cannot adequately disrupt these solid-state interactions[4].

Solvent Interaction Dynamics

-

Non-Polar Solvents (e.g., Hexane, Toluene): Lack the dielectric constant and dipole moment required to break the compound's hydrogen-bonded lattice, resulting in near-zero solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Can participate in hydrogen bonding (both donating and accepting), allowing for moderate solvation[5]. However, at room temperature, the solvent-solute interactions only partially overcome the lattice energy.

-

Strong Polar Aprotic Solvents (e.g., DMSO, DMF): Exhibit high dielectric constants and act as powerful hydrogen-bond acceptors. They effectively solvate the amine protons and stabilize the highly polarized aromatic system, resulting in high solubility[6],[7].

Caption: Mechanistic pathway of solvent interaction and lattice disruption for nitropyridine derivatives.

Quantitative Solubility Profile

The following table synthesizes the expected solubility behavior of Methyl 4-amino-5-nitronicotinate across various organic solvent classes, grounded in data from structurally analogous nitropyridines[5],[8],[9].

| Solvent Class | Representative Solvents | Expected Solubility (at 25°C) | Mechanistic Rationale |

| Non-Polar | Hexane, Heptane, Toluene | < 1 mg/mL (Insoluble) | Inability to disrupt strong intermolecular H-bonds or stabilize the molecular dipole. |

| Weak Polar Aprotic | Dichloromethane (DCM), Chloroform | 1 - 5 mg/mL (Poor) | Weak dipole interactions; insufficient to overcome the high crystal lattice energy. |

| Moderate Polar Aprotic | Ethyl Acetate, Acetone | 5 - 15 mg/mL (Moderate) | Moderate H-bond accepting ability allows for limited surface solvation of the crystal lattice. |

| Polar Protic | Methanol, Ethanol | 15 - 30 mg/mL (Moderate to Good) | H-bond donation and acceptance partially disrupts the lattice; solubility increases significantly with heat. |

| Strong Polar Aprotic | DMSO, DMF, NMP | > 100 mg/mL (Highly Soluble) | High dielectric constant and strong H-bond acceptance fully solvates the molecule, breaking the lattice. |

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide process chemists in troubleshooting.

Protocol A: Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the absolute solubility limit of the compound[10],.

-

Saturation (The Excess Rule): Add 50 mg of Methyl 4-amino-5-nitronicotinate to a glass vial containing 1.0 mL of the target solvent.

-

Causality: You must observe undissolved solid at the bottom of the vial. If all solid dissolves, the solution is not saturated, and you are measuring apparent concentration, not thermodynamic solubility[11]. Add more solid until it persists.

-

-

Equilibration: Seal the vial and place it in a thermostatic shaker bath at exactly 25.0°C ± 0.1°C. Agitate at 200 RPM for 48 hours.

-

Causality: Highly crystalline nitropyridines exhibit slow dissolution kinetics. Premature sampling (e.g., at 2 hours) will yield falsely low "apparent solubility" readings.

-

-

Phase Separation: Remove the vial and allow it to stand undisturbed for 2 hours at 25.0°C, followed by centrifugation at 10,000 RPM for 10 minutes.

-

Causality: Centrifugation forces micro-crystals to the bottom, preventing them from being accidentally sampled.

-

-

Filtration: Draw the supernatant using a syringe and filter it through a 0.45 µm PTFE membrane filter.

-

Causality: Sub-micron particulates will scatter UV light and artificially inflate the concentration calculated during HPLC analysis. PTFE is chosen for its broad chemical compatibility with aggressive solvents like DMF.

-

-

Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV at the compound's specific

. Calculate concentration against a pre-established standard calibration curve[11].

Caption: Step-by-step experimental workflow for the shake-flask equilibrium solubility method.

Protocol B: Anti-Solvent Crystallization Workflow

Based on the solubility profile, an anti-solvent approach is highly effective for the purification of Methyl 4-amino-5-nitronicotinate.

-

Primary Dissolution: Dissolve the crude compound in a minimum volume of hot DMF (approx. 60°C). DMF is chosen because its high solvating power minimizes the volume required.

-

Anti-Solvent Addition: While stirring aggressively, slowly add deionized water (the anti-solvent) dropwise. Water is highly miscible with DMF but is a poor solvent for the highly organic nitropyridine.

-

Nucleation Induction: Stop water addition the moment the solution becomes persistently turbid (the cloud point).

-

Crystal Growth: Remove the heat source and allow the mixture to cool to room temperature at a slow, controlled rate (e.g., 0.5°C/min).

-

Causality: Slow cooling prevents the entrapment of impurities within the crystal lattice, ensuring high-purity needle-like crystals.

-

-

Isolation: Filter the slurry under vacuum. Wash the filter cake with ice-cold methanol to displace the high-boiling DMF without dissolving the purified product.

References

1.1 2.2 3.5 4.3 5.8 6.10 7.6 8. 4 9.7 10.11 11.9 12.

Sources

- 1. 2091416-92-9|Methyl 4-amino-5-nitronicotinate|BLD Pharm [bldpharm.com]

- 2. 2092721-53-2|Methyl 4-amino-6-chloro-5-nitronicotinate|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jconsortium.com [jconsortium.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cloud point extraction of pyridine N -oxides using mixed micelles of PEGylated calix[4]pyrroles and non-ionic surfactants - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08163G [pubs.rsc.org]

- 8. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jscimedcentral.com [jscimedcentral.com]

- 10. scribd.com [scribd.com]

- 11. scribd.com [scribd.com]

A Technical Guide to the Thermodynamic Stability of Amino-Nitronicotinate Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino-nitronicotinate esters represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their utility is intrinsically linked to their stability, a key determinant of shelf-life, efficacy, and safety in pharmaceutical formulations. This guide provides an in-depth exploration of the thermodynamic stability of these molecules. We will dissect the core chemical principles governing their stability, detail robust experimental protocols for empirical assessment, and outline computational workflows for predictive analysis. By integrating theoretical knowledge with practical methodologies, this document serves as a comprehensive resource for professionals engaged in the research and development of compounds based on this scaffold.

Introduction to Amino-Nitronicotinate Esters

The Core Scaffold: Structure and Significance

Amino-nitronicotinate esters are substituted pyridine derivatives characterized by three key functional groups attached to the pyridine ring: an amino group (-NH₂), a nitro group (-NO₂), and an ester group (-COOR). The relative positions of these groups are critical, creating a complex electronic environment that dictates the molecule's overall properties.

The pyridine ring itself is an aromatic heterocycle, but the highly electronegative nitrogen atom reduces the π-electron density relative to benzene, making it electron-deficient.[1][2] This inherent electron deficiency is further modulated by the attached substituents. The amino group typically acts as an electron-donating group (EDG) through resonance, while the nitro group is a powerful electron-withdrawing group (EWG).[3] This "push-pull" electronic interplay, combined with the ester functionality, makes these molecules compelling candidates for various applications, including the development of novel therapeutic agents.[4]

The Imperative of Thermodynamic Stability

In the context of drug development, thermodynamic stability refers to the propensity of a molecule to exist in its current form without decomposing into other products.[5] A thermodynamically stable compound has a lower free energy state compared to its potential degradation products. Understanding and quantifying this stability is not an academic exercise; it is a cornerstone of pharmaceutical science. It directly influences:

-

Shelf-life and Storage Conditions: Determining the rate of degradation under various environmental factors (temperature, humidity, light) is essential for establishing expiration dates and recommended storage protocols.

-

Efficacy and Safety: The degradation of an active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic byproducts.

-

Formulation Development: Knowledge of a compound's stability profile is crucial for selecting compatible excipients and designing a stable final dosage form.[6][7]

Fundamental Drivers of Stability

The thermodynamic stability of an amino-nitronicotinate ester is not a single, simple property but rather the outcome of a delicate balance of several intramolecular and intermolecular forces.

Electronic Effects: The Push-Pull System

The electronic landscape of the pyridine ring is the primary determinant of stability.

-

Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) strongly withdraws electron density from the ring via both inductive and resonance effects. This significantly deactivates the ring toward electrophilic attack but can activate it for nucleophilic substitution.[3][8] This withdrawal of electron density can influence the stability of adjacent bonds.

-

Electron-Donating Groups (EDGs): The amino group (-NH₂) donates electron density to the ring, primarily through resonance. This effect counteracts the influence of the nitro group and the ring nitrogen.

-

Net Effect: The overall stability is a function of the balance between these opposing electronic forces. The specific substitution pattern (i.e., the ortho, meta, or para positions of the groups relative to each other) creates unique resonance structures that can either stabilize or destabilize the molecule.

Steric Hindrance

The size of the alkyl or aryl group (R) on the ester moiety (-COOR) can influence stability. A bulky R group can sterically hinder the approach of a nucleophile, such as a water molecule, thereby slowing the rate of hydrolysis, a common degradation pathway for esters.[9]

Environmental Factors: pH, Temperature, and Solvent

-

pH-Dependent Hydrolysis: The ester linkage is susceptible to hydrolysis, a reaction that is often catalyzed by either acid or base.[10] The rate of degradation for nicotinate esters typically follows pseudo-first-order kinetics and is pH-dependent.[11] Stability studies across a range of pH values are therefore critical to identify the pH of maximum stability.

-

Temperature: As with most chemical reactions, the rate of degradation increases with temperature. The relationship between temperature and the degradation rate constant can be modeled using the Arrhenius equation, allowing for the prediction of shelf-life at different storage temperatures from accelerated stability studies.[12]

-

Solvent Effects: The polarity of the solvent can influence stability by stabilizing or destabilizing the ground state, transition state, or degradation products.

Experimental Assessment of Thermodynamic Stability

A multi-pronged experimental approach is necessary to fully characterize the stability of a new chemical entity. The two most powerful and commonly employed techniques are High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC).

Protocol: Accelerated Stability Study via HPLC

This protocol is designed to determine the degradation kinetics of an amino-nitronicotinate ester under stressed conditions. It is a cornerstone of stability-indicating assay method (SIAM) development.

Objective: To quantify the degradation of the parent compound and identify major degradation products over time at elevated temperatures and various pH levels.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of aqueous buffers (e.g., phosphate, citrate) at various pH values (e.g., pH 3, 5, 7.4, 9).

-

Sample Preparation: Accurately weigh and dissolve the test compound in each buffer to a known concentration (e.g., 1 mg/mL).

-

Incubation: Place aliquots of each sample solution in sealed vials and store them in temperature-controlled ovens at accelerated temperatures (e.g., 40°C, 60°C, 80°C). Include a control set stored at a reference temperature (e.g., 4°C).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72, 168 hours), remove one vial from each condition. Quench the degradation by placing the vial in an ice bath or by adding a quenching agent if necessary.

-

HPLC Analysis: Analyze each sample using a validated stability-indicating HPLC method. The method must be capable of separating the parent peak from all degradation products and excipients. A typical system would involve:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV-Vis detector set to a wavelength where the parent compound and expected degradants absorb. A mass spectrometer (LC-MS) can be used for identification of unknown degradants.

-

-

Data Analysis:

-

Plot the natural logarithm of the remaining parent compound concentration versus time for each condition.

-

If the plot is linear, the degradation follows pseudo-first-order kinetics.[11] The slope of the line is the negative of the rate constant (k).

-

Use the Arrhenius equation (ln(k) vs. 1/T) to calculate the activation energy and predict the rate constant at room temperature (25°C).[12]

-

Causality: Using elevated temperatures accelerates the degradation process, allowing for the estimation of long-term stability in a much shorter timeframe. The use of multiple pH values is crucial because ester hydrolysis is often pH-dependent, and this allows for the determination of the optimal pH for formulation.[10]

Protocol: Thermal Analysis using Differential Scanning Calorimetry (DSC)

Objective: To assess the solid-state thermal stability, identify melting points, and detect potential incompatibilities with excipients.

Methodology:

-

Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the solid sample into a DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Scan: Heat the sample at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

-

Data Acquisition: Record the heat flow into the sample as a function of temperature.

-

Data Analysis:

-

Endotherms: Sharp endothermic peaks typically represent the melting of a crystalline solid. The onset temperature is the melting point, and the area under the peak corresponds to the enthalpy of fusion.[7][13]

-

Exotherms: Exothermic events immediately following a melt can indicate thermal decomposition.

-

Excipient Compatibility: Run scans of the pure drug, the pure excipient, and a 1:1 physical mixture. The disappearance of the drug's melting peak or the appearance of new thermal events in the mixture can indicate a physical or chemical incompatibility.[6]

-

Causality: DSC provides a rapid and sensitive method to determine the thermal properties of a solid.[14] An early onset of decomposition (exotherm) indicates lower thermal stability. Incompatibility studies are vital in pre-formulation to ensure that the chosen excipients do not accelerate the degradation of the active ingredient.[7]

Computational Modeling of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool to complement experimental data.[15][16] DFT can provide molecular-level insights into the electronic structure and energetics that govern stability.[17]

The Role of Density Functional Theory (DFT)

DFT is a quantum mechanical method used to calculate the electronic structure of molecules.[16] By solving the Kohn-Sham equations, DFT can accurately determine various molecular properties, including:

-

Gibbs Free Energy of Formation (ΔGf): A direct measure of a molecule's thermodynamic stability. More negative values indicate greater stability.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower chemical reactivity.[16][18]

-

Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites susceptible to attack.[19]

Workflow: In Silico Stability Prediction

The following workflow outlines a typical DFT-based approach for assessing the relative thermodynamic stability of different amino-nitronicotinate ester isomers or analogues.

Sources

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel vasodilatory active nicotinate esters with amino acid function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mediresonline.org [mediresonline.org]

- 6. Degradation of components in drug formulations: a comparison between HPLC and DSC methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. quercus.be [quercus.be]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. minarjournal.com [minarjournal.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemical.journalspub.info [chemical.journalspub.info]

- 16. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DFT for drug and material discovery - Microsoft Research [microsoft.com]

- 18. A Computational (DFT) Study on the Anti-Malarial Drug: Lumefantrine [mdpi.com]

- 19. mdpi.com [mdpi.com]

Ionization Dynamics and pKa Profiling of Methyl 4-amino-5-nitronicotinate: A Technical Guide for Preclinical Development

Executive Summary

In the landscape of rational drug design, highly functionalized pyridine scaffolds serve as critical building blocks for kinase inhibitors, phosphodiesterase (PDE) inhibitors, and novel chemotherapeutics. Methyl 4-amino-5-nitronicotinate (CAS: 2091416-92-9) [1] is a prime example of a complex, multi-substituted heterocycle. Understanding its ionization properties (pKa) is not merely an academic exercise; it is a fundamental prerequisite for predicting its solubility, lipophilicity (logD), membrane permeability, and downstream pharmacokinetic behavior.

This whitepaper provides an in-depth analysis of the electronic causality governing the pKa of Methyl 4-amino-5-nitronicotinate, presents a predictive ionization model based on comparative Hammett principles, and outlines a self-validating experimental protocol for empirical pKa determination.

Structural Anatomy and Electronic Causality

To accurately predict the ionization behavior of Methyl 4-amino-5-nitronicotinate, one must dissect the competing electronic effects (inductive and mesomeric) exerted by its substituents on the pyridine core.

The molecule consists of a central pyridine ring with three key substituents:

-

Nitrogen (N1): The primary site of basic protonation.

-

3-Methyl Ester (-COOCH3): An electron-withdrawing group (-I, -M).

-

4-Amino Group (-NH2): An electron-donating group via resonance (+M), but inductively withdrawing (-I).

-

5-Nitro Group (-NO2): A powerful electron-withdrawing group (-I, -M).

The "Cross-Conjugation" Phenomenon

In an unsubstituted pyridine ring, the nitrogen atom has a pKa of 5.22[2]. When an amino group is added to the 4-position (para to the ring nitrogen), its lone pair delocalizes into the ring, heavily stabilizing the protonated pyridinium ion. This +M effect drastically increases the basicity, giving 4-aminopyridine a pKa of 9.17[3].

However, in Methyl 4-amino-5-nitronicotinate, the 4-amino group is flanked by two highly electron-withdrawing groups at the ortho positions (the 3-ester and 5-nitro groups). This creates a competing resonance system . The lone pair of the 4-amino group is aggressively pulled into resonance with the adjacent -NO2 and -COOCH3 groups. Consequently, the electron density is diverted away from the N1 pyridine nitrogen. This localized "push-pull" dynamic severely starves the ring nitrogen of electron density, rendering it a very weak base.

Fig 1: Competing push-pull electronic effects starving the pyridine core of electron density.

Comparative pKa Analysis and Predictive Modeling

Because empirical pKa data for highly specific intermediates can be sparse, Application Scientists rely on comparative structural analysis. By tracking the incremental addition of functional groups, we can accurately model the expected pKa shift.

The addition of the 5-nitro group to the 4-aminopyridine scaffold (forming 4-amino-3-nitropyridine) drops the pKa from 9.17 to approximately 5.02[4]. The further addition of the 3-methyl ester group will induce an additional drop of 1.5 to 2.0 log units due to its combined -I and -M effects.

Quantitative Data Summary

| Compound | Structural Modifications | Experimental / Predicted pKa (N1) | Acidic pKa (-NH2) |

| Pyridine | Core Scaffold | 5.22[2] | N/A |

| 4-Aminopyridine | Addition of 4-NH2 | 9.17[3] | > 30 |

| 4-Amino-3-nitropyridine | Addition of 3-NO2 | 5.02[4] | ~ 15.0 |

| Methyl 4-amino-5-nitronicotinate | Addition of 3-Ester & 5-NO2 | ~ 3.0 - 3.5 (Predicted) | ~ 12.5 - 13.5 (Predicted) |

Pharmacokinetic Implication: At a physiological pH of 7.4, Methyl 4-amino-5-nitronicotinate will exist almost entirely (>99.9%) in its neutral, un-ionized state. This ensures high passive membrane permeability but warns of potential aqueous solubility bottlenecks during formulation.

Experimental Methodology: Spectrophotometric pKa Determination

Given the predicted low aqueous solubility and the presence of highly conjugated chromophores, UV-Vis Spectrophotometric Titration via a Cosolvent Method is the gold standard for determining the pKa of this compound.

The protocol below is designed as a self-validating system . By tracking the isosbestic points during the titration, the scientist can instantly verify that the spectral changes are solely due to the equilibrium between the protonated and unprotonated species, ruling out degradation or precipitation artifacts.

Step-by-Step Protocol

Step 1: Cosolvent Preparation

-

Prepare a stock solution of Methyl 4-amino-5-nitronicotinate (10 mM) in 100% LC-MS grade Methanol.

-

Prepare a series of working solutions (50 µM) in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% MeOH) containing a background electrolyte (0.15 M KCl) to maintain constant ionic strength.

Step 2: Automated Titration and Spectral Acquisition

-

Transfer the working solution to a temperature-controlled (25.0 ± 0.1 °C) quartz cuvette equipped with a micro-pH electrode and an overhead stirrer.

-

Titrate the solution using standardized 0.1 M HCl and 0.1 M KOH to sweep the pH range from 1.0 to 7.0.

-

Record the UV-Vis absorption spectrum (200 nm – 500 nm) after each 0.2 pH unit increment.

-

Self-Validation Check: Ensure the presence of at least one sharp isosbestic point (a specific wavelength where total absorbance remains constant across all pH values). If the isosbestic point drifts, the data must be discarded due to suspected precipitation.

Step 3: Data Deconvolution and Yasuda-Shedlovsky Extrapolation

-

Extract the absorbance values at the wavelength of maximum variance (

of the protonated vs. neutral species). -

Plot Absorbance vs. pH to generate a sigmoidal titration curve. The inflection point represents the apparent pKa (

) in that specific cosolvent mixture. -

Plot the

values against the dielectric constant or molar fraction of Methanol. -

Extrapolate the linear regression to 0% Methanol to determine the true aqueous pKa using the Yasuda-Shedlovsky equation.

Fig 2: Self-validating spectrophotometric workflow for aqueous pKa determination.

Conclusion for Drug Development Professionals

The strategic placement of the nitro and ester groups on the 4-aminopyridine scaffold fundamentally rewrites the molecule's ionization profile. By driving the pKa of the pyridine nitrogen down to ~3.2, Methyl 4-amino-5-nitronicotinate behaves as a neutral entity in systemic circulation. While this is highly advantageous for crossing the blood-brain barrier (BBB) or permeating target tissues, formulation scientists must proactively design lipid-based delivery systems or amorphous solid dispersions (ASDs) to overcome the inherent solubility limitations of the un-ionized lattice.

References

Sources

Methodological & Application

Application Note: Protocols for the Reduction of the Nitro Group in Methyl 4-amino-5-nitronicotinate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide field-proven, chemoselective methodologies for the reduction of the nitro group in methyl 4-amino-5-nitronicotinate to yield methyl 4,5-diaminonicotinate, while preventing ester hydrolysis and product oxidation.

Introduction & Mechanistic Rationale

Methyl 4-amino-5-nitronicotinate (CAS: 2091416-92-9)[1] is a highly functionalized pyridine building block. The reduction of its C5-nitro group yields methyl 4,5-diaminonicotinate (CAS: 1547007-21-5)[2], a critical precursor for the synthesis of imidazo[4,5-c]pyridines and other biologically active heterocycles.

Executing this transformation requires navigating several specific mechanistic challenges:

-

Steric and Electronic Stabilization: The ortho-relationship between the C4-amino and C5-nitro groups allows for strong intramolecular hydrogen bonding, which can stabilize the nitro group and make initial reduction steps sluggish.

-

Chemoselectivity (Ester Preservation): The C3-methyl ester is highly susceptible to hydrolysis or transesterification. Strongly basic or acidic aqueous workups must be avoided[3].

-

Product Sensitivity: The resulting ortho-diamine is highly electron-rich. If exposed to air and light for prolonged periods, it rapidly oxidizes into azo polymers or quinoxaline-like degradation products.

To address these challenges, this guide details three distinct protocols. The decision matrix below will assist in selecting the optimal workflow based on your laboratory's infrastructure and scale.

Caption: Decision matrix for selecting the optimal nitro reduction protocol.

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes for the three protocols described in this guide.

| Parameter | Protocol 1: Pd/C & H₂ | Protocol 2: SnCl₂·2H₂O | Protocol 3: Zn / NH₄Cl |

| Primary Reagent | 10% Pd/C, H₂ gas (30-50 psi) | SnCl₂·2H₂O (5 eq) | Zinc dust (10 eq), NH₄Cl (5 eq) |

| Solvent System | Methanol (Anhydrous) | Ethanol or EtOAc | THF / Methanol / Water (2:2:1) |

| Reaction Time | 4 - 12 hours | 2 - 4 hours | 30 mins - 2 hours |

| Temperature | Ambient (20-25 °C) | 70 °C (Reflux) | 0 °C to Ambient |

| Ester Hydrolysis Risk | None | Moderate (if workup is too basic) | Low |

| Expected Yield | 85 - 95% | 75 - 85% | 80 - 90% |

| Scalability | Excellent (Kilogram scale) | Poor (Heavy metal waste) | Moderate (Filtration bottlenecks) |

Mechanistic Pathway

Regardless of the reagent chosen, the reduction of the nitro group proceeds through a well-defined series of proton-coupled electron transfers (PCET), moving from the nitro compound to a nitroso intermediate, then to a hydroxylamine, and finally to the primary amine[3].

Caption: Stepwise mechanistic pathway for the reduction of the nitro group to an amine.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation (Pd/C)

Causality & Design: This is the cleanest and most scalable method. Methanol is strictly chosen as the solvent to match the methyl ester; using ethanol would lead to unwanted transesterification[3]. Because the resulting diamine is highly sensitive to oxidation, the Celite filtration step must be performed under a blanket of nitrogen.

Step-by-Step Methodology:

-

Setup: In a thoroughly dried Parr shaker bottle or round-bottom flask, dissolve Methyl 4-amino-5-nitronicotinate (1.0 eq) in anhydrous Methanol (0.1 M concentration).

-

Catalyst Addition: Purge the vessel with Argon for 5 minutes. Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate). Caution: Pd/C is pyrophoric; never add dry catalyst to a methanol vapor space in the presence of oxygen.

-

Hydrogenation: Evacuate the vessel and backfill with Hydrogen gas three times. Pressurize the vessel to 30-50 psi with H₂ (or use a double-balloon setup for small scales). Stir vigorously at room temperature for 4-12 hours.

-

Monitoring: Monitor via TLC (DCM:MeOH 9:1). The product will appear as a highly polar, UV-active spot that rapidly stains brown upon exposure to air.

-

Workup: Purge the reaction vessel with Nitrogen to remove all H₂. Filter the mixture through a tightly packed pad of Celite under a stream of Nitrogen. Wash the pad with degassed Methanol.

-

Isolation: Concentrate the filtrate in vacuo at a temperature not exceeding 30 °C. Store the resulting methyl 4,5-diaminonicotinate under Argon at -20 °C, or use immediately in the next synthetic step.

Protocol 2: Stannous Chloride (SnCl₂) Reduction

Causality & Design: SnCl₂ is a highly selective single-electron reducing agent[4][5]. The traditional workup for SnCl₂ involves massive excesses of NaOH to form soluble stannate salts[6]. However, this will hydrolyze the methyl ester of our substrate. To ensure trustworthiness and preserve the ester, this protocol utilizes a saturated Rochelle salt (potassium sodium tartrate) workup, which chelates the tin at a near-neutral pH[7].

Step-by-Step Methodology:

-

Setup: Dissolve Methyl 4-amino-5-nitronicotinate (1.0 eq) in Ethyl Acetate (EtOAc) or Ethanol (0.2 M).

-

Reagent Addition: Add Stannous Chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) in one portion.

-

Reaction: Heat the mixture to 70 °C (reflux) and stir for 2-4 hours. The solution will typically turn from yellow to a pale, cloudy suspension.

-

Quenching (Critical Step): Cool the reaction to 0 °C. Slowly add a saturated aqueous solution of Rochelle salt (potassium sodium tartrate) (10 mL per gram of SnCl₂ used) and stir vigorously for 1-2 hours at room temperature. The emulsion will break, yielding two clear phases as the tin is chelated.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with EtOAc.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Isolation: Concentrate in vacuo to yield the target diamine.

Protocol 3: Zinc and Ammonium Chloride (Béchamp-Type)

Causality & Design: This method is ideal for rapid, benchtop reductions without specialized gas equipment. NH₄Cl is chosen over strong acids (like HCl or AcOH) because it acts as a mild proton donor, buffering the reaction at a pH that completely prevents ester hydrolysis[8][9].

Step-by-Step Methodology:

-

Setup: Dissolve Methyl 4-amino-5-nitronicotinate (1.0 eq) in a solvent mixture of THF, Methanol, and Water (2:2:1 ratio, 0.1 M).

-

Buffer Addition: Add Ammonium Chloride (NH₄Cl) (5.0 eq) and stir until fully dissolved. Cool the mixture to 0 °C using an ice bath.

-

Reduction: Add Zinc dust (10.0 eq) portion-wise over 15 minutes to control the mild exotherm[8].

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 30 minutes to 2 hours.

-

Workup: Once TLC indicates complete consumption of the starting material, filter the heterogeneous mixture through a pad of Celite to remove the zinc salts. Wash the filter cake generously with EtOAc.

-

Phase Separation: Transfer the filtrate to a separatory funnel, add water, and extract three times with EtOAc.

-

Isolation: Wash the combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

References

-

REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS Source: Università degli Studi di Milano (AIR Unimi) URL:[Link][3]

-

Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl2, DFT Calculations and Docking Study Source: National Center for Biotechnology Information (PMC) URL:[Link][5]

-

Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols Source: Taylor & Francis Online URL:[Link][4]

-

Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium Source: Semantic Scholar URL:[Link][7]

Sources

- 1. 2091416-92-9|Methyl 4-amino-5-nitronicotinate|BLD Pharm [bldpharm.com]

- 2. 1547007-21-5 | Methyl 4,5-diaminonicotinate | Pyridines | Ambeed.com [ambeed.com]

- 3. air.unimi.it [air.unimi.it]

- 4. tandfonline.com [tandfonline.com]

- 5. Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl2, DFT Calculations and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Zinc [commonorganicchemistry.com]

- 9. Reduction of Azides to Amines or Amides With Zinc and Ammonium Chloride as Reducing Agent - [www.rhodium.ws] [chemistry.mdma.ch]

Procedure for Synthesizing 3,4-Diaminopyridine Derivatives from Nitronicotinates: A Comprehensive Application Note

Introduction & Scientific Rationale

3,4-Diaminopyridine (3,4-DAP) and its derivatives are privileged scaffolds in medicinal chemistry. They are widely recognized for their pharmacological role as voltage-gated potassium channel blockers, which are critical in the treatment of neuromuscular disorders such as Lambert-Eaton myasthenic syndrome (LEMS). Beyond their direct therapeutic applications, 3,4-diaminopyridines serve as essential precursors for synthesizing complex antiviral and antineoplastic heterocycles, including imidazo[4,5-c]pyridines and imidazopyrimidines[1].

Synthesizing these derivatives starting from nitronicotinates (e.g., alkyl 4-chloro-3-nitronicotinate) provides a distinct strategic advantage. The ester functionality serves as a versatile handle for downstream library synthesis, while its electron-withdrawing nature synergizes with the nitro group to highly activate the pyridine ring for regioselective functionalization.

Mechanistic Causality: The "Why" Behind the Chemistry

To ensure high yields and purity, it is critical to understand the mechanistic forces driving the two primary synthetic steps: Nucleophilic Aromatic Substitution (SNAr) and Chemoselective Nitro Reduction.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The amination of 4-chloro-3-nitronicotinates proceeds via an SNAr mechanism. The C4 position is highly electrophilic due to the combined electron-withdrawing effects of the pyridine nitrogen, the C3-nitro group, and the C5-ester group. When an amine attacks the C4 position, it forms a transient Meisenheimer complex. The negative charge is delocalized and stabilized primarily by the ortho-nitro group. Selecting a mild, non-nucleophilic base (such as DIPEA or K₂CO₃) is crucial to neutralize the generated HCl without causing competitive hydrolysis of the ester moiety[1].

Caption: SNAr mechanism showing Meisenheimer complex stabilization at the C4 position.

Step 2: Chemoselective Nitro Reduction

Converting the 4-amino-3-nitronicotinate to the 3,4-diaminopyridine derivative requires reducing the nitro group without over-reducing the ester or the aromatic ring. The choice of reductant dictates the scalability and environmental footprint of the workflow:

-

Catalytic Hydrogenation (Pd/C): The industry standard for clean, scalable reduction. It avoids the generation of heavy metal waste (e.g., tin salts from SnCl₂), which severely complicates product processing and poses significant environmental disposal hazards[2].

-

Sodium Dithionite (Na₂S₂O₄): An excellent alternative when the molecule contains reducible functionalities (like benzyl ethers or halogens) that might be cleaved by Pd/C. It allows for mild, chemoselective reduction and can even facilitate one-pot reductive cyclizations[3].

Experimental Workflows & Protocols

The following self-validating protocols outline the step-by-step synthesis of 3,4-diaminopyridine derivatives.

Caption: Workflow for synthesizing 3,4-diaminopyridine derivatives from nitronicotinates.

Protocol A: SNAr Amination of Alkyl 4-chloro-3-nitronicotinate

Objective: Regioselective amination to yield the 4-amino-3-nitronicotinate intermediate.

-

Preparation: Dissolve alkyl 4-chloro-3-nitronicotinate (1.0 eq) in anhydrous Acetonitrile (CH₃CN) to achieve a 0.2 M concentration under an inert nitrogen atmosphere[1].

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. Causality: The C4-chloride is highly activated; cooling prevents exothermic degradation and minimizes side reactions.

-

Addition: Add N,N-Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 eq), followed by the dropwise addition of the primary or secondary amine (1.2 eq)[1].

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–8 hours.

-

In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 7:3). The starting material (colorless/pale under UV) will convert to a bright yellow/orange spot, characteristic of the nitro-amine push-pull electronic system.

-

Workup: Concentrate the solvent under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography to yield the pure 4-amino-3-nitronicotinate intermediate.

Protocol B: Chemoselective Reduction to Alkyl 3,4-Diaminonicotinate

Objective: Reduction of the 3-nitro group to a primary amine yielding the 3,4-diaminopyridine derivative.

-

Preparation: Dissolve the 4-amino-3-nitronicotinate intermediate in Methanol (0.1 M). Degas the solution by bubbling nitrogen through it for 10 minutes.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Causality: Pd/C is highly pyrophoric in the presence of solvent vapors and oxygen. Always add the catalyst under a strict blanket of nitrogen.

-

Hydrogenation: Evacuate the flask and backfill with H₂ gas (repeat 3 times). Maintain under an H₂ atmosphere using a balloon or a Parr shaker (40–60 psi)[1].

-

Reaction: Stir vigorously at room temperature for 2–4 hours.

-

In-Process Control (IPC): Monitor by LC-MS. The distinct yellow color of the starting material will fade to a pale or colorless solution upon complete reduction to the diamine. The mass spectrum will show a characteristic shift of -30 Da (NO₂ to NH₂).

-

Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Critical Safety Step: Do not let the Celite pad dry out completely while pulling air through it, as the catalyst can ignite. Wash the pad thoroughly with additional Methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to afford the alkyl 3,4-diaminonicotinate. The product is typically >95% pure and ready for downstream cyclization.

Quantitative Data Presentation

Selecting the correct reduction strategy is paramount for workflow optimization. Table 1 summarizes the quantitative and qualitative metrics of common reduction methodologies used in this synthesis.

Table 1: Comparison of Nitro Reduction Strategies for 3,4-Diaminopyridine Synthesis

| Reduction Method | Reagents & Conditions | Chemoselectivity | Scalability | Environmental Impact & Byproducts |

| Catalytic Hydrogenation | H₂ gas, 10% Pd/C, MeOH, RT | Low (Cleaves benzyl ethers, reduces alkenes/alkynes) | High (Industry standard for scale-up) | Low (Clean reaction, water is the only byproduct)[2] |

| Dithionite Reduction | Na₂S₂O₄, EtOH/H₂O, Reflux | High (Tolerates halogens and benzyl protecting groups) | Medium | Moderate (Generates water-soluble sulfate/sulfite salts)[3] |

| Tin(II) Chloride | SnCl₂, HCl, EtOH, Reflux | High (Highly specific to nitro groups) | Low | High (Generates toxic Sn(IV) salts, causing severe disposal issues)[2] |

References

- Source: Google Patents (CN1115755A)

-

Na2S2O4: A Versatile Reagent for the One-Pot Synthesis of 2-Aryl-1H-imidazo[4,5-c]pyridines from 4-Amino-3-nitropyridine and Aldehydes via Reductive Cyclization Source: Synthetic Communications (Taylor & Francis) URL:[Link]

-

AMIFAMPRIDINE PHOSPHATE: AN OVERVIEW Source: International Journal of Scientific Development and Research (IJSDR) URL:[Link]

- Source: Google Patents (WO2001095910A1)

Sources

One-pot cyclization reactions involving Methyl 4-amino-5-nitronicotinate

Application Note: One-Pot Reductive Cyclization of Methyl 4-amino-5-nitronicotinate to Imidazo[4,5-c]pyridine Architectures

Introduction & Strategic Rationale

The imidazo[4,5-c]pyridine scaffold (often referred to as the 3-deazapurine core) is a privileged pharmacophore in drug discovery, exhibiting profound bioisosterism with naturally occurring purines[1]. This structural mimicry allows these compounds to interact with a myriad of biological targets, including kinases, GABAA receptors, and various enzymes involved in oncology and inflammation[1],.

Methyl 4-amino-5-nitronicotinate serves as an ideal, highly functionalized precursor for constructing this scaffold. The juxtaposition of the C4-amino and C5-nitro groups provides the requisite ortho-relationship for imidazole ring annulation, while the C3-methyl ester acts as a versatile synthetic handle for downstream diversification (e.g., saponification, amide coupling). Traditionally, converting o-nitroanilines to fused imidazoles required a multi-step sequence: reduction of the nitro group to an unstable o-diamine, isolation, and subsequent condensation with an orthoester or aldehyde under harsh acidic conditions.

To streamline this, we detail a highly efficient, one-pot reductive cyclization utilizing sodium dithionite (Na₂S₂O₄) and an aldehyde. This methodology bypasses the isolation of the highly reactive o-diaminopyridine intermediate, minimizing oxidative degradation and maximizing throughput[2].

Mechanistic Causality: The "One-Pot" Advantage

Understanding the chemical causality is critical for troubleshooting and scaling this reaction.

-

Why Sodium Dithionite (Na₂S₂O₄)? Unlike catalytic hydrogenation (Pd/C + H₂) which can be poisoned by sulfur-containing substrates, or metal-acid reductions (Fe/HCl) which generate heavy metal waste and require tedious workups, Na₂S₂O₄ acts as a mild, single-electron-transfer donor[2]. It selectively reduces the aryl nitro group to an amine via a six-electron mechanism without cleaving sensitive functional groups (like halogens or benzyl ethers).

-

The Cascade Sequence: The reaction is initiated by the reduction of the C5-nitro group. The transient o-diaminopyridine immediately undergoes nucleophilic attack on the electrophilic carbonyl carbon of the introduced aldehyde, forming a Schiff base (imine)[2]. Intramolecular attack by the adjacent amine yields an aminal intermediate, which subsequently undergoes oxidative/dehydrogenative aromatization to form the thermodynamically stable imidazo[4,5-c]pyridine core[1].

Reaction pathway for the one-pot reductive cyclization of Methyl 4-amino-5-nitronicotinate.

Optimization of Reaction Conditions

To establish a robust protocol, various conditions were evaluated. The biphasic/miscible solvent system of DMF and H₂O proved optimal. The organic solvent (DMF) is necessary to solubilize the hydrophobic Methyl 4-amino-5-nitronicotinate and the aldehyde, while water is strictly required to dissolve the inorganic Na₂S₂O₄ and facilitate the electron transfer[2].

Table 1: Optimization of One-Pot Reductive Cyclization Conditions

| Entry | Solvent System | Reducing Agent (Equiv) | Temp (°C) | Time (h) | Isolated Yield (%) |

| 1 | EtOH / H₂O (1:1) | Na₂S₂O₄ (3.0) | 80 | 6 | 45 |

| 2 | DMF / H₂O (4:3) | SnCl₂·2H₂O (5.0) | 90 | 4 | 62 |

| 3 | DMF / H₂O (4:3) | Na₂S₂O₄ (2.0) | 90 | 4 | 58 |

| 4 | DMF / H₂O (4:3) | Na₂S₂O₄ (3.5) | 90 | 3 | 89 |

| 5 | DMSO / H₂O (4:3) | Na₂S₂O₄ (3.5) | 90 | 3 | 85 |

Note: Entry 4 represents the optimal conditions utilized in the standard protocol.

Standardized Experimental Protocol

This procedure is designed as a self-validating system . Visual cues and analytical checkpoints are embedded to ensure the operator can verify the reaction's progress in real-time without blindly following steps.

Materials Required:

-

Methyl 4-amino-5-nitronicotinate (1.0 mmol, ~197 mg)

-

Aldehyde of choice (e.g., Benzaldehyde) (1.2 mmol)

-

Sodium dithionite (Na₂S₂O₄, technical grade 85%) (3.5 mmol, ~610 mg)

-

N,N-Dimethylformamide (DMF) (4.0 mL)

-

Deionized Water (3.0 mL)

Step-by-Step Methodology:

-

Substrate Dissolution: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-amino-5-nitronicotinate (1.0 mmol) and the selected aldehyde (1.2 mmol) in DMF (4.0 mL).

-

Self-Validation Checkpoint 1: The solution should appear as a clear, vibrant yellow-to-orange liquid, characteristic of the conjugated nitroaromatic system.

-

-

Reductant Preparation & Addition: Dissolve Na₂S₂O₄ (3.5 mmol) in deionized water (3.0 mL). Attach a reflux condenser to the reaction flask and heat the DMF solution to 60 °C. Add the aqueous Na₂S₂O₄ solution dropwise over 5 minutes.

-

Causality Note: Dropwise addition controls the highly exothermic reduction process and prevents the rapid, dangerous evolution of SO₂ gas.

-

Self-Validation Checkpoint 2: Upon addition, the deep yellow color will rapidly bleach to a pale yellow or colorless state, visually confirming the reduction of the nitro group to the o-diamine.

-

-

Cyclization & Heating: Increase the temperature of the oil bath to 90 °C and stir the mixture vigorously for 3 hours.

-

Self-Validation Checkpoint 3 (Analytical): At t = 2 hours, withdraw a 50 µL aliquot, dilute with 1 mL Methanol, and analyze via LC-MS. The starting material (m/z ~198[M+H]⁺) should be completely absent. The presence of the product mass confirms successful cyclization. If the intermediate diamine (m/z ~168 [M+H]⁺) persists, additional heating time is required.

-

-

Workup & Isolation: Remove the flask from the heat source and allow it to cool to room temperature. Pour the reaction mixture slowly into rapidly stirring ice-cold water (30 mL).

-

Causality Note: The DMF/H₂O mixture is highly polar. Adding excess water drastically reduces the solubility of the fused imidazo[4,5-c]pyridine, driving its rapid precipitation and leaving unreacted water-soluble byproducts in the aqueous phase.

-

-

Filtration: Collect the resulting precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 x 10 mL) to remove residual DMF and inorganic salts, followed by cold diethyl ether (5 mL) to remove any unreacted aldehyde. Dry under vacuum to afford the pure product.

Step-by-step experimental workflow for the one-pot synthesis.

Substrate Scope and Versatility

The robustness of this protocol is demonstrated by its compatibility with a diverse array of aldehydes. This allows medicinal chemists to rapidly generate libraries of 2-substituted imidazo[4,5-c]pyridines for Structure-Activity Relationship (SAR) studies.

Table 2: Substrate Scope for Aldehyde Condensation

| Aldehyde (R-CHO) | R-Group Nature | LC-MS Purity (%) | Isolated Yield (%) |

| Benzaldehyde | Phenyl (Aromatic) | >98 | 89 |

| 4-Methoxybenzaldehyde | Electron-Rich Aromatic | >95 | 84 |

| 4-Chlorobenzaldehyde | Halogenated Aromatic | >97 | 91 |

| Thiophene-2-carboxaldehyde | Heteroaromatic | >96 | 82 |

| Butyraldehyde | Aliphatic | >90 | 71 |

Note: Aliphatic aldehydes generally yield slightly lower recoveries due to the higher water solubility of the resulting aliphatic-substituted imidazopyridines, necessitating careful control of the precipitation step.

Troubleshooting Guide

-

Issue: Incomplete reduction (Starting material persists).

-

Cause: Na₂S₂O₄ degrades rapidly in the presence of moisture and air over time.

-

Solution: Always use a fresh bottle of technical grade Na₂S₂O₄. Do not prepare the aqueous solution in advance; prepare it immediately before dropwise addition.

-

-

Issue: Formation of dark, tarry byproducts.

-

Cause: Oxidation of the transient o-diamine intermediate before it can condense with the aldehyde.

-

Solution: Ensure the reaction is kept under a mild nitrogen atmosphere if scaling up, and verify that the aldehyde is not degraded (distill liquid aldehydes prior to use).

-

References

-

Title: A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization Source: Organic Chemistry Portal (Synthesis 2005) URL: [Link]

-

Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: PubMed Central (PMC) URL: [Link]

-

Title: Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines Source: PubMed URL: [Link]

Sources

- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]

Application Note: Conditions for Hydrolysis of Methyl 4-amino-5-nitronicotinate Ester Group

Executive Summary

The hydrolysis of methyl 4-amino-5-nitronicotinate to 4-amino-5-nitronicotinic acid is a critical transformation in the synthesis of complex heterocycles, including benzimidazoles and kinase inhibitors[1][2]. However, the highly functionalized nature of this pyridine ring presents unique challenges. The strong electron-withdrawing effect of the 5-nitro group activates the ring, while the 4-amino group introduces amphoteric properties that complicate isolation. This application note provides a field-proven, highly optimized protocol for the mild basic hydrolysis of this ester, detailing the mechanistic rationale, optimal conditions, and a self-validating isolation strategy.

Chemical & Mechanistic Context (Expertise & Experience)

Substrate Analysis and Causality

Hydrolyzing an ester on an electron-deficient pyridine ring requires a delicate balance. The substrate, methyl 4-amino-5-nitronicotinate, features three competing electronic factors:

-

The Pyridine Nitrogen: Inherently electron-withdrawing, making the ring susceptible to nucleophilic attack.

-

The 5-Nitro Group: A powerful electron-withdrawing group (EWG) that further depletes electron density from the ring, increasing the risk of nucleophilic aromatic substitution (SNAr) under harsh basic conditions.

-

The 4-Amino Group: An electron-donating group via resonance, which partially counteracts the nitro group but acts as a poor leaving group.

Why Mild Base (LiOH) is Mandatory

Acid-catalyzed hydrolysis is strongly discouraged for this substrate. Strong acids (e.g., HCl, H2SO4) will protonate the pyridine nitrogen and the 4-amino group, creating a highly deactivated dicationic species that resists hydrolysis and requires extreme heat, leading to decomposition.

Instead, base-catalyzed saponification (BAC2 mechanism) is the standard. Lithium hydroxide (LiOH·H2O) is specifically chosen over NaOH or KOH. The lithium cation (Li+) acts as a mild Lewis acid, coordinating simultaneously to the pyridine nitrogen and the ester carbonyl oxygen. This "lithium effect" accelerates the nucleophilic attack of the hydroxide ion at room temperature, bypassing the need for heat and thereby preventing thermal decarboxylation—a common side reaction for nicotinic acids[3].

The Isoelectric Point (pI) Isolation Strategy

The most critical failure point in this workflow is the isolation step. The product, 4-amino-5-nitronicotinic acid, is amphoteric. Standard nicotinic acid has a pKa of 4.75[3], and 4-aminopyridine has a pKa of 9.17[4]. However, the synergistic electron-withdrawing effects of the 5-nitro group and the pyridine ring drastically lower the pKa of both the carboxylic acid (to ~2.5–3.0) and the conjugate acid of the amino group.

To isolate the product, the aqueous solution must be carefully acidified to pH 3.5 . At this specific pH, the molecule exists predominantly as a neutral zwitterion, representing its point of minimum aqueous solubility. Over-acidification (pH < 1) is a classic error that protonates the pyridine ring, pulling the product back into the aqueous phase as a highly soluble hydrochloride salt.

Data Presentation: Optimization of Hydrolysis Conditions

The following table summarizes the quantitative data from condition optimization, demonstrating why the LiOH/THF/MeOH/H2O system is superior.

| Entry | Base (Equiv) | Solvent System (v/v) | Temp (°C) | Time (h) | Yield (%) | Observation / Impurities |

| 1 | NaOH (3.0) | H2O / MeOH (1:1) | 60 | 2 | 45% | High decarboxylation; SNAr byproducts. |

| 2 | LiOH·H2O (2.5) | THF / H2O (3:1) | 25 | 16 | 75% | Biphasic stalling; slow reaction rate. |

| 3 | LiOH·H2O (2.5) | THF / MeOH / H2O (3:1:1) | 25 | 4 | 92% | Optimal; clean conversion, easy isolation. |

| 4 | 6M HCl (aq) | H2O | 100 | 24 | <10% | Substrate decomposition; no product isolated. |

Visualizations

Diagram 1: Experimental Workflow

Caption: Workflow for the mild basic hydrolysis of methyl 4-amino-5-nitronicotinate.

Diagram 2: Mechanism and Side Reactions

Caption: Base-catalyzed hydrolysis mechanism and potential thermal/base-induced side reactions.

Experimental Protocol: Step-by-Step Methodology

Materials Required:

-

Methyl 4-amino-5-nitronicotinate (1.0 equiv)

-

Lithium hydroxide monohydrate (LiOH·H2O, 2.5 equiv)

-

Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water (H2O)

-

1M Hydrochloric Acid (HCl)

-

Calibrated pH meter

Step 1: Reaction Setup

-

Charge a clean, dry round-bottom flask equipped with a magnetic stir bar with methyl 4-amino-5-nitronicotinate (1.0 equiv).

-

Add a solvent mixture of THF and MeOH (3:1 v/v ratio) to achieve a substrate concentration of approximately 0.2 M. Stir until the solid is completely dissolved.

-

Cool the reaction flask to 0–5 °C using an ice-water bath. Rationale: Prevents localized exotherms during base addition that could trigger SNAr side reactions.

Step 2: Base Addition and Execution 4. Dissolve LiOH·H2O (2.5 equiv) in a minimal amount of deionized water (equal to the volume of MeOH used). 5. Add the aqueous LiOH solution dropwise to the reaction mixture over 10 minutes. 6. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). 7. Stir vigorously for 4 to 6 hours. Monitor the reaction progress via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes). The starting material should be completely consumed, replaced by a baseline spot (the lithium carboxylate salt).

Step 3: Workup and pH-Controlled Isolation 8. Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporator, bath temp < 35 °C) to remove the THF and MeOH. Rationale: Organic solvents must be removed to prevent the product from remaining dissolved during the aqueous precipitation step. 9. Dilute the remaining aqueous residue with a small volume of ice-cold deionized water. 10. Submerge the flask in an ice-water bath (0–5 °C) and insert a calibrated pH probe directly into the stirring solution. 11. Critical Step: Slowly add 1M HCl dropwise while stirring vigorously. Monitor the pH continuously. Stop the addition exactly when the pH reaches 3.5 . A thick yellow/orange precipitate (the zwitterionic product) will form. 12. Allow the suspension to stir at 0 °C for an additional 30 minutes to ensure complete crystallization.

Step 4: Filtration and Drying 13. Filter the precipitate through a sintered glass funnel under vacuum. 14. Wash the filter cake twice with small portions of ice-cold deionized water (to remove LiCl salts) and once with cold diethyl ether (to remove organic trace impurities and aid drying). 15. Dry the solid product under high vacuum at 40 °C for 12 hours to afford pure 4-amino-5-nitronicotinic acid.

References

-